molecular formula C6H3ClN2O B1398180 5-Chloro-3-hydroxypicolinonitrile CAS No. 202186-21-8

5-Chloro-3-hydroxypicolinonitrile

Cat. No.: B1398180
CAS No.: 202186-21-8
M. Wt: 154.55 g/mol
InChI Key: QALIPPDQWVRUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-hydroxypicolinonitrile is a chemical compound with the molecular formula C6H3ClN2O It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 5-Chloro-3-hydroxypicolinonitrile involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by the cleavage of the N-O bond in isoxazolopyridines. This method is performed under mild reaction conditions in a stepwise and one-pot fashion . Another reported procedure includes the formation of carbamate from 3-hydroxy-picolinonitrile, followed by ortho-lithiation and subsequent electrophilic trapping of the iodine or formyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-hydroxypicolinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using suitable reagents.

    Oxidation and Reduction Reactions: The hydroxyl group at the 3-position can undergo oxidation to form a carbonyl group or reduction to form a methylene group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include various substituted picolinonitriles and complex heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-3-hydroxypicolinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-3-hydroxypicolinonitrile involves its interaction with various molecular targets and pathways. The presence of the chlorine and hydroxyl groups allows it to participate in a range of chemical reactions, leading to the formation of biologically active compounds. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-3-hydroxypicolinonitrile include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which provides unique reactivity and potential applications in various fields. The combination of the chlorine and hydroxyl groups on the pyridine ring allows for diverse chemical transformations and the synthesis of complex molecules.

Properties

IUPAC Name

5-chloro-3-hydroxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALIPPDQWVRUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-hydroxypicolinonitrile
Reactant of Route 2
5-Chloro-3-hydroxypicolinonitrile
Reactant of Route 3
5-Chloro-3-hydroxypicolinonitrile
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-hydroxypicolinonitrile
Reactant of Route 5
5-Chloro-3-hydroxypicolinonitrile
Reactant of Route 6
Reactant of Route 6
5-Chloro-3-hydroxypicolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.